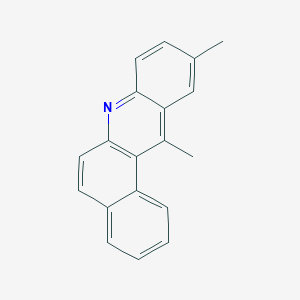

Dimethyl-10,12-benz(a)acridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dimethyl-10,12-benz(a)acridine is a polycyclic aromatic hydrocarbon that belongs to the acridine family Acridines are known for their unique structural properties, which include a planar heterocyclic framework containing nitrogen

Vorbereitungsmethoden

The synthesis of Dimethyl-10,12-benz(a)acridine typically involves the fusion of 9,9-dimethyl-9,10-dihydroacridine with an additional phenyl moiety. This process is designed to create a rigid structure that can be further functionalized. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Electrophilic Substitution Reactions

The methyl groups at positions 10 and 12 direct electrophilic substitution to specific sites on the aromatic framework. Acridine derivatives typically undergo nitration and sulfonation at the 2- and 7-positions due to electronic activation . For DMBAcr:

-

Nitration : Introduces nitro groups at positions activated by methyl substituents.

-

Halogenation : Fluorine or chlorine substitution may occur, with reactivity modulated by steric and electronic effects.

Oxidation

DMBAcr undergoes oxidation to form acridone derivatives. Under acidic conditions with dichromate, the central ring is oxidized, yielding 10,12-dimethylbenz(a)acridone :

DMBAcrK2Cr2O7/H+10 12 dimethylbenz a acridone

Reduction

eduction with Zn/HCl selectively hydrogenates the pyridine-like ring, producing 9,10-dihydro-DMBAcr :

$

\text{DMBAcr} \xrightarrow{\text{Zn/HCl}} \text{9,10-dihydro-DMBAcr}

-

K-Region Reactivity with Electrophilic Reagents

T

e K-region (positions 5 and 6) exhibits nucleophilic character, enabling reactions with electrophiles like osmium tetroxide (OsO₄). Substituents significantly influence reaction rates :

| Derivative | Substituents | Rate Constant (k, ×10⁻³ M⁻¹s⁻¹) |

|---|---|---|

| DMBAcr | 10,12-dimethyl | 2670 |

| 7-Methylbenz[c]acridine | 7-methyl | 1800 |

| 7,11-Dimethyl | 7,11-dimethyl | 950 |

Key Findings**:

DMBAcr’s 10,12-dimethyl groups enhance K-region electron density, increasing OsO₄ reactivity.

-

Reactions with Dimethyl Acetylenedicarboxylate (DMAD)

D

BAcr participates in cycloaddition reactions with DMAD, forming heterocyclic derivatives. For example, in the presence of CuI, DMBAcr reacts via Huisgen cycloaddition to yield triazole-acridine hybrids :

$

\text{DMBAcr} + \text{DMAD} \xrightarrow{\text{CuI}} \text{Triazole-acridine derivative}

onditions**: Room temperature, polar aprotic solvents (e.g., DMSO) .

-

Biological Interactions

Wh

le not a traditional chemical reaction, DMBAcr intercalates into DNA , disrupting replication and transcription. This interaction is critical for its anticancer properties :

Mechanism*: Planar structure inserts between DNA base pairs, stabilizing single-strand breaks.

-

Comparative Reactivity Table

|

Wissenschaftliche Forschungsanwendungen

Biological Research Applications

- RNA Synthesis Inhibition : DBMAcr has been studied for its differential effects on RNA synthesis in various cell types. Research indicates that it inhibits the synthesis of cellular RNA, particularly affecting the formation of 28 S and 18 S ribosomal RNA species while allowing the synthesis of 45 S ribosomal RNA precursors to proceed at nearly normal rates. This suggests a selective inhibition mechanism that could be leveraged in understanding RNA dynamics in cellular processes .

- Antiviral Activity : The compound has shown potential in inhibiting the synthesis of viral RNA, particularly in Rous sarcoma virus and Mengovirus. Notably, it affects transformed cells more significantly than normal cells, indicating its potential use in targeting cancerous cells while sparing healthy ones .

- Cell Growth Inhibition : DBMAcr exhibits a reversible inhibitory effect on cell multiplication in both normal and transformed fibroblasts, making it a candidate for further exploration in cancer research. Its ability to depress DNA and RNA synthesis while maintaining protein synthesis at high rates presents intriguing avenues for therapeutic development .

Chemical Research Applications

- Synthesis Precursor : DBMAcr serves as a precursor for synthesizing other polycyclic aromatic compounds. It is used as a model compound for studying aromaticity and electronic properties due to its stable structure and unique substitution pattern.

- Intercalation Properties : The compound's ability to intercalate into DNA disrupts normal DNA functions such as replication and transcription. This property is crucial for developing anticancer therapies that target DNA replication mechanisms.

- Topoisomerase Inhibition : DBMAcr has been explored for its capacity to inhibit topoisomerase enzymes, which are essential for DNA unwinding during replication. This inhibition can lead to apoptosis in cancer cells, making it a valuable candidate for anticancer drug development .

Medicinal Applications

- Anticancer Potential : The intercalation of DBMAcr into DNA has been linked to its anticancer properties. Studies suggest that compounds with similar structures exhibit cytotoxicity against various cancer cell lines, indicating that DBMAcr may also possess similar activity .

- Antimicrobial Properties : Recent research highlights the antimicrobial potential of acridine derivatives, including DBMAcr. These compounds have shown efficacy against various bacteria and fungi, suggesting their utility in developing new antimicrobial agents .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of Dimethyl-10,12-benz(a)acridine primarily involves DNA intercalation. This process disrupts the normal function of DNA by inserting itself between the base pairs, leading to the inhibition of DNA replication and transcription. The compound also targets enzymes such as topoisomerase and telomerase, which are crucial for DNA maintenance and cell division . These interactions result in the compound’s anticancer and antimicrobial effects.

Vergleich Mit ähnlichen Verbindungen

Dimethyl-10,12-benz(a)acridine can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer |

1031-76-1 |

|---|---|

Molekularformel |

C19H15N |

Molekulargewicht |

257.3 g/mol |

IUPAC-Name |

10,12-dimethylbenzo[a]acridine |

InChI |

InChI=1S/C19H15N/c1-12-7-9-17-16(11-12)13(2)19-15-6-4-3-5-14(15)8-10-18(19)20-17/h3-11H,1-2H3 |

InChI-Schlüssel |

WMDJGDIOACZPGT-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C3=C(C=CC4=CC=CC=C43)N=C2C=C1)C |

Kanonische SMILES |

CC1=CC2=C(C3=C(C=CC4=CC=CC=C43)N=C2C=C1)C |

Key on ui other cas no. |

1031-76-1 |

Synonyme |

10,12-dimethylbenz(a)acridine dimethyl-10,12-benz(a)acridine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.